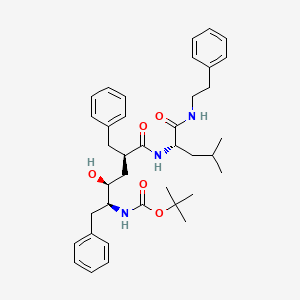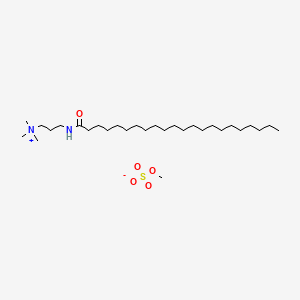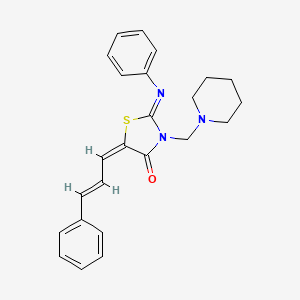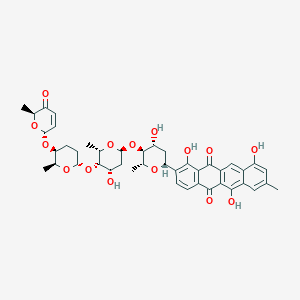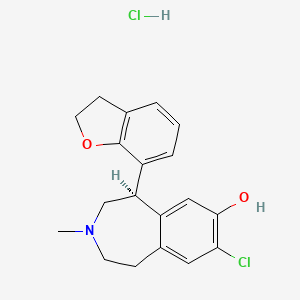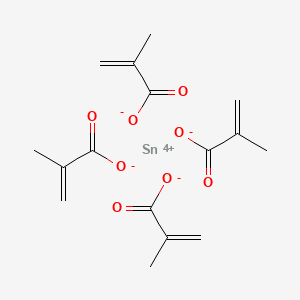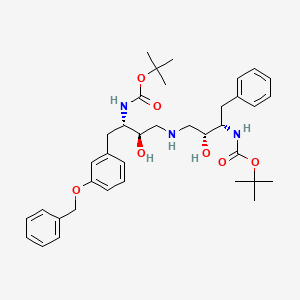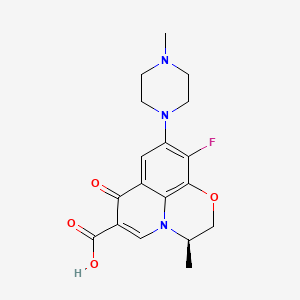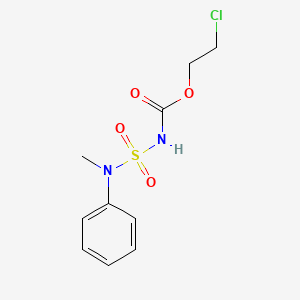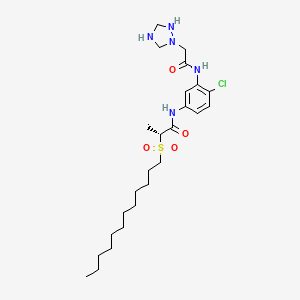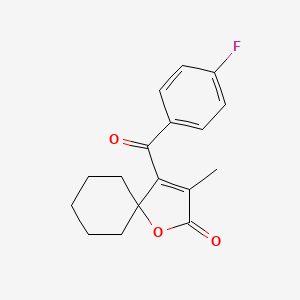![molecular formula C28H58N2O10 B12780455 2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid CAS No. 65166-21-4](/img/structure/B12780455.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features both amino and carboxylic acid functional groups, making it versatile in chemical reactions and useful in multiple research domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of bis(2-hydroxyethyl)amine with ethylene oxide to form 2-[bis(2-hydroxyethyl)amino]ethanol. This intermediate is then reacted with dodec-1-ene and maleic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent and in enzyme studies.
Medicine: Explored for its therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes, altering their activity. The compound may also participate in signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[bis(2-hydroxyethyl)amino]ethanol: Shares the amino and hydroxyl functional groups but lacks the dodec-1-enyl and butanedioic acid moieties.
2-[(E)-dodec-1-enyl]butanedioic acid: Contains the dodec-1-enyl and butanedioic acid groups but lacks the amino and hydroxyl functionalities.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
65166-21-4 |
|---|---|
Formule moléculaire |
C28H58N2O10 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid |
InChI |
InChI=1S/C16H28O4.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;2*8-4-1-7(2-5-9)3-6-10/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);2*8-10H,1-6H2/b12-11+;; |
Clé InChI |
ZATZBEFPTDZRTF-YHPRVSEPSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCCCC=CC(CC(=O)O)C(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
